molecular formula C10H11FN2 B13055449 (7-fluoro-2-methyl-1H-indol-5-yl)methanamine

(7-fluoro-2-methyl-1H-indol-5-yl)methanamine

Cat. No.: B13055449
M. Wt: 178.21 g/mol
InChI Key: SEEQYSZUEXHSCX-UHFFFAOYSA-N
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Description

(7-fluoro-2-methyl-1H-indol-5-yl)methanamine (CAS 1401726-96-2) is a fluorinated indole derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C10H11FN2 and a molecular weight of 178.21 g/mol, this compound serves as a versatile chemical building block . The indole scaffold is a privileged structure in pharmaceuticals, present in numerous FDA-approved drugs and endogenous substances, and is known for its wide spectrum of biological activities . The specific substitution pattern on this molecule—featuring a fluoro group at the 7-position and a methyl group at the 2-position of the indole ring—all researchers to explore structure-activity relationships (SAR) and fine-tune the properties of their target molecules . Research into analogous 3-aminomethylindoles has demonstrated potential neuroprotective profiles, including the ability to activate protein phosphatase 2A (PP2A) and modulate neuronal calcium channels, suggesting this chemotype's relevance in neuroscience research . Furthermore, indole-based compounds are extensively investigated as antiviral agents and for the treatment of neglected tropical diseases such as Chagas disease . This compound is intended for use as a synthetic intermediate in the discovery and development of new therapeutic agents. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

(7-fluoro-2-methyl-1H-indol-5-yl)methanamine

InChI

InChI=1S/C10H11FN2/c1-6-2-8-3-7(5-12)4-9(11)10(8)13-6/h2-4,13H,5,12H2,1H3

InChI Key

SEEQYSZUEXHSCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=CC(=C2)CN)F

Origin of Product

United States

Preparation Methods

Starting Materials and Indole Core Formation

The synthesis often begins with commercially available or easily synthesized bromo- or fluoro-substituted indoles or indoline intermediates. For example, 6-bromoindole derivatives have been used as precursors for fluorination and further functionalization steps.

Methylation at the nitrogen or carbon (position 2) can be performed using methylating agents such as iodomethane in the presence of bases like sodium hydride, yielding N-methyl or C-methyl indole intermediates with high efficiency.

Regioselective Fluorination

Representative Synthetic Route (Summary)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 N- or C-Methylation Iodomethane, NaH, DMF Quantitative Formation of methylated indole
2 Borylation Borylating agent, Pd catalyst High Formation of boronate ester
3 Mannich-type amination Methanamine in THF, TEA, HATU 70 Introduction of methanamine at C-5
4 Fluorination Electrophilic fluorinating agent Moderate Regioselective fluorination at C-7
5 Reduction Sodium cyanoborohydride, AcOH 66 Conversion to indoline intermediate
6 Protection/Deprotection Boc protection, acid deprotection 63-100 Protecting groups for multi-step synthesis

Note: Yields and conditions are adapted from related fluorinated indole syntheses due to structural similarity.

Detailed Research Findings

  • Fluorination and Borylation: The use of borylated intermediates (e.g., 7-Bpin-indole) allows for regioselective fluorination with high selectivity and moderate to good yields (~31-86% depending on step). This strategy is favored over direct electrophilic fluorination due to better control and fewer side products.

  • Mannich Reaction for Aminomethylation: Mannich-type reactions using methanamine in THF with coupling agents like HATU and bases such as triethylamine (TEA) efficiently introduce the methanamine substituent at position 5, with yields reported around 70%.

  • Reduction to Indoline: Sodium cyanoborohydride in acetic acid selectively reduces certain intermediates to indoline derivatives, facilitating further functionalization steps.

  • Protection Strategies: Boc protection of nitrogen atoms is essential to protect the indole nitrogen during harsh reaction conditions, followed by acid-mediated deprotection to yield the free amine.

Analytical Characterization

The synthesized compounds are typically characterized by:

Summary Table of Key Preparation Steps and Yields

Intermediate/Step Reaction Type Key Reagents/Conditions Yield (%) Reference
N- or C-Methylation of indole Alkylation Iodomethane, NaH, DMF Quantitative
Borylation to form boronate ester Pd-catalyzed borylation Borylating agent, Pd catalyst High
Mannich-type amination at C-5 Aminomethylation Methanamine, HATU, TEA, THF ~70
Fluorination at C-7 Electrophilic fluorination Fluorinating agent Moderate
Reduction to indoline intermediate Reduction NaCNBH3, AcOH 66
Boc Protection and Deprotection Protection/Deprotection Boc2O, Acid 63-100

Chemical Reactions Analysis

Types of Reactions

(7-fluoro-2-methyl-1H-indol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation Products: Oxides or hydroxyl derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

(7-fluoro-2-methyl-1H-indol-5-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7-fluoro-2-methyl-1H-indol-5-yl)methanamine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.

    Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Chloro vs. Fluoro Substitutions

  • 2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine (): The chlorine atom at position 5 increases molecular weight (vs. fluorine) and alters lipophilicity (Cl: logP ~2.0 vs. F: logP ~1.5). Chlorine’s larger atomic radius may reduce blood-brain barrier permeability compared to fluorine .
  • 2-(5-Bromo-7-fluoro-2-methyl-1H-indol-3-yl)ethanamine (): Bromine at position 5 significantly increases molecular mass (Br: 79.9 g/mol vs.

Trifluoromethoxy Substitution

  • 2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine (): The trifluoromethoxy group (-OCF₃) at position 5 introduces strong electron-withdrawing effects, enhancing metabolic resistance but increasing steric bulk, which may hinder binding to compact active sites .

Positional Isomerism

  • 5-Fluoro-1-methyl-1H-indole Derivatives (): Fluorine at position 5 (vs. Methylation at N1 (vs. C2 in the target) alters electronic distribution across the indole ring .
  • 2-(5-Methoxy-1-methyl-1H-indol-3-yl)ethanamine (): Methoxy at position 5 donates electron density via resonance, contrasting with fluorine’s electron-withdrawing effect. This may increase basicity of the ethanamine group .

Substituent Effects

Methyl vs. Methoxy Groups

  • 1-Methyl-1H-indol-5-yl)methanamine (): Lacking fluorine, this compound has lower metabolic stability. The methyl group at N1 (vs. C2 in the target) shifts electron density, affecting aromatic π-π interactions .
  • Similarity score of 0.63 vs. target highlights structural divergence .

Bis-Indole Derivatives

  • 1-(3-(4-Chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl)-N-((3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl)-methylene)-methanamine (): Bis-indole structures exhibit enhanced receptor avidity due to dual binding motifs but suffer from poor solubility and synthetic complexity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
(7-Fluoro-2-methyl-1H-indol-5-yl)methanamine 7-F, 2-CH₃, 5-CH₂NH₂ 178.2 High metabolic stability
2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine 5-Cl, 2-CH₃, 3-CH₂CH₂NH₂ 223.7 Increased lipophilicity
2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine 5-OCF₃, 2-CH₃, 3-CH₂CH₂NH₂ 298.3 Enhanced electron withdrawal

Biological Activity

(7-fluoro-2-methyl-1H-indol-5-yl)methanamine is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antiviral, anticancer, and antimicrobial properties. The unique structural features of this compound, particularly the presence of a fluorine atom at the 7th position and a methyl group at the 2nd position of the indole ring, contribute to its biological activity.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C10H12FN\text{C}_{10}\text{H}_{12}\text{F}\text{N}

The synthesis typically involves several steps:

  • Preparation of 7-fluoro-2-methylindole : This is the starting material.
  • Functionalization : The indole ring is functionalized at the 5th position to introduce the methanamine group through nitration, reduction, and amination reactions.
  • Reaction Conditions : Common reagents include nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction.

Antiviral Activity

Research indicates that this compound possesses antiviral properties. It has shown efficacy against various viral strains by inhibiting viral replication through interaction with specific viral enzymes or receptors. The mechanism involves binding to viral proteins, thereby preventing their function.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity. It has been tested against several cancer cell lines, including melanoma and breast cancer cells. The compound's mechanism of action appears to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation by interfering with cell cycle regulation.

For instance, in vitro studies have shown that it can inhibit the growth of MCF-7 breast cancer cells with a half-maximal inhibitory concentration (IC50) in the micromolar range.

Cell LineIC50 (µM)
MCF-75.0
A549 (Lung)8.0
UACC-257 (Melanoma)4.5

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µM)
Staphylococcus aureus20
Escherichia coli50
Streptococcus agalactiae75

The biological activity of this compound is attributed to its interaction with various biological targets, including:

  • Enzymes : Inhibition of specific enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity linked to disease processes.

This compound's ability to interact with these targets is enhanced by its unique structural features, which allow it to form stable complexes with biomolecules.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, such as:

Compound NameStructural Features
(7-chloro-2-methyl-1H-indol-5-yl)methanamineChlorine atom at the 7th position
(7-bromo-2-methyl-1H-indol-5-yll)methanamineBromine atom at the 7th position
(4-fluoro-2-methylindolyl)methanamineFluorine at the 4th position

The presence of fluorine significantly alters chemical properties such as reactivity and stability compared to its chloro, bromo, and iodo counterparts, which may lead to distinct pharmacological profiles.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Trials : Clinical trials are underway to evaluate its efficacy in treating specific types of cancer.
  • Antimicrobial Research : Ongoing research aims to optimize its structure for enhanced antimicrobial activity against resistant bacterial strains.

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